4-Naphthalen-2-yl-5-piperidin-4-yl-isoxazol-3-ol
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Overview
Description
4-Naphthalen-2-yl-5-piperidin-4-yl-isoxazol-3-ol is a complex organic compound that features a naphthalene ring, a piperidine ring, and an isoxazole ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Naphthalen-2-yl-5-piperidin-4-yl-isoxazol-3-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-Naphthalen-2-yl-5-piperidin-4-yl-isoxazol-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol .
Scientific Research Applications
4-Naphthalen-2-yl-5-piperidin-4-yl-isoxazol-3-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific receptors in the body.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-Naphthalen-2-yl-5-piperidin-4-yl-isoxazol-3-ol involves its interaction with specific molecular targets in the body. This compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine: This compound shares a similar structure but has a pyrimidine ring instead of an isoxazole ring.
4-(Naphthalen-2-ylmethyl)-5-(piperidin-4-yl)isoxazol: This compound is structurally similar but has a different substitution pattern on the naphthalene ring.
Uniqueness
4-Naphthalen-2-yl-5-piperidin-4-yl-isoxazol-3-ol is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H18N2O2 |
---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
4-naphthalen-2-yl-5-piperidin-4-yl-1,2-oxazol-3-one |
InChI |
InChI=1S/C18H18N2O2/c21-18-16(17(22-20-18)13-7-9-19-10-8-13)15-6-5-12-3-1-2-4-14(12)11-15/h1-6,11,13,19H,7-10H2,(H,20,21) |
InChI Key |
PWDALQSYHZMANN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=C(C(=O)NO2)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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